molecular formula C19H18ClN3O4S2 B2678209 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 922100-06-9

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2678209
CAS No.: 922100-06-9
M. Wt: 451.94
InChI Key: KIQBBSSEKGRXGZ-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted at position 2 with a 4-chlorophenylsulfonamido group and at position 4 with an N-(2-methoxy-5-methylphenyl)acetamide moiety. The 2-methoxy-5-methylphenyl substituent on the acetamide contributes lipophilicity, which may improve membrane permeability compared to polar groups .

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S2/c1-12-3-8-17(27-2)16(9-12)22-18(24)10-14-11-28-19(21-14)23-29(25,26)15-6-4-13(20)5-7-15/h3-9,11H,10H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQBBSSEKGRXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the sulfonamide group and the chlorophenyl group. The final step involves the acylation of the thiazole derivative with 2-methoxy-5-methylphenyl acetic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Strict quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxy-5-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxy-5-methylphenyl)acetamide has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. The thiazole ring may interact with nucleic acids, affecting gene expression and protein synthesis. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural and functional differences between the target compound and its analogs:

Compound Core Structure Key Substituents Pharmacological Notes Reference
Target Compound : 2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxy-5-methylphenyl)acetamide Thiazole - 2-position: 4-Chlorophenylsulfonamido
- 4-position: N-(2-methoxy-5-methylphenyl)
Hypothesized enhanced enzyme inhibition due to sulfonamido group; lipophilic acetamide may improve bioavailability.
Analog 1 : 2-Chloro-N-(4-phenylthiazol-2-yl)-acetamide (Compound 2 in ) Thiazole - 2-position: Chloro
- 4-position: Phenyl
Simpler structure; lacks sulfonamido group, potentially reducing target specificity.
Analog 2 : 2-[(4-Amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide () Triazole-Thiazole hybrid - Triazole with amino-methyl
- Thiazole with chlorophenylmethyl
Dual heterocycles may enhance multitarget activity; amino group offers hydrogen-bonding potential.
Analog 3 : 2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide () Piperazine-Acetamide - Piperazine with 3-chlorophenyl
- Acetamide with same aryl group as target
Piperazine introduces basicity, potentially improving solubility and CNS penetration.
Analog 4 : N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () Acetamide - Nitrophenyl
- Methylsulfonyl
Nitro group increases reactivity; sulfonyl group analogous to sulfonamido in target.
Analog 5 : 2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide () Triazole-Benzothiazole - Triazole with chlorophenyl/methoxyphenyl
- Benzothiazole
Bulky substituents may limit bioavailability but improve target selectivity.

Key Structural and Functional Insights:

Hybrid structures (e.g., triazole-thiazole in ) may offer multitarget effects but complicate synthesis .

Substituent Effects: The 4-chlorophenylsulfonamido group in the target compound is distinct from simpler chloro or phenyl groups in analogs (). Sulfonamides are known for strong hydrogen-bonding capacity, which could enhance target binding compared to non-sulfonamide analogs . The 2-methoxy-5-methylphenyl group on the acetamide (shared with Analog 3) balances lipophilicity and steric bulk, favoring membrane permeability over polar groups like piperazine () .

Pharmacological Potential: Thiazole derivatives in showed anticancer activity (e.g., HepG-2 inhibition with IC50 ~1.6–1.98 μg/mL), suggesting the target compound may share similar mechanisms . Sulfonamide-containing compounds (e.g., ) are often explored as enzyme inhibitors, supporting the hypothesis that the target could inhibit pathways like carbonic anhydrase or cyclooxygenase .

Synthesis and Characterization: Synthesis likely involves chloroacetamide intermediates (as in ) followed by sulfonamido incorporation .

Biological Activity

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a synthetic organic compound belonging to the class of sulfonamide derivatives. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research. The structural components, including the thiazole ring and sulfonamide group, contribute to its potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C15H20ClN3O2SC_{15}H_{20}ClN_{3}O_{2}S, with a molecular weight of approximately 335.85 g/mol. The structure includes:

  • A thiazole ring
  • A sulfonamide group (4-chlorophenyl)
  • An acetamide moiety attached to a methoxy-substituted phenyl group

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological pathways. The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folate synthesis, while the thiazole ring enhances binding affinity to molecular targets.

Antimicrobial Activity

Sulfonamides, including this compound, are recognized for their antimicrobial properties. Studies have shown that modifications in the structure can significantly alter potency against various bacteria. For instance, derivatives have demonstrated effective inhibition against Staphylococcus aureus and other pathogenic bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.025 mM to 2.609 mM for related compounds .

Antitumor Potential

Research indicates that compounds with similar structures exhibit antitumor activity by targeting specific cancer cell lines. The thiazole moiety is particularly noted for its role in enhancing cytotoxic effects against tumor cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

  • Antimicrobial Evaluation : In a study evaluating the antimicrobial efficacy of thiazole derivatives, it was found that compounds structurally related to this compound exhibited significant activity against gram-positive and gram-negative bacteria .
  • Antitumor Activity : Another research project focused on thiazole-sulfonamide derivatives revealed that certain modifications led to enhanced antitumor activity against breast cancer cell lines, suggesting a potential pathway for developing new cancer therapeutics .
  • Mechanistic Studies : Molecular docking studies have provided insights into how this compound interacts with target enzymes involved in bacterial resistance mechanisms, highlighting its potential as a lead compound in drug development .

Data Table: Biological Activity Summary

Activity Type Target Organism/Cell Line MIC (mM) Reference
AntimicrobialStaphylococcus aureus0.025 - 2.609
AntitumorBreast Cancer Cell LinesVaries
Enzyme InhibitionDHPS (Dihydropteroate Synthase)Active

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